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Compound of Interest

Ethyl 3-hydroxy-3-
Compound Name:
methylbutanoate

Cat. No.: B102028

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis,
and applications of Ethyl 3-hydroxy-3-methylbutanoate. The information is intended for use
in research, synthesis, and drug development applications.

Chemical Identity and Physicochemical Properties

Ethyl 3-hydroxy-3-methylbutanoate, also known as the Reformatsky product from acetone
and ethyl bromoacetate, is a 3-hydroxy ester. It possesses a tertiary alcohol and an ester
functional group, making it a valuable chiral building block in organic synthesis.

Table 1: Chemical Identifiers and Physical Properties
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Property Value Source(s)
ethyl 3-hydroxy-3-

IUPAC Name Y Y Y [1]
methylbutanoate
Ethyl 3-methyl-3-hydroxy-

Synonyms [2]
butanoate, Reformatsky Ester

CAS Number 18267-36-2 [1][2]

Molecular Formula C7H1403 [3]

Molecular Weight 146.18 g/mol

Physical Form Liquid [1]

Boiling Point

215.7 £ 13.0 °C at 760 mmHg

[4]

Density

1.0+ 0.1 g/cm?3

[4]

Refractive Index

1.434

[4]

InChl Key

HKEDUIGHSRRIKD-
UHFFFAOYSA-N

[2]

Spectroscopic Data

Detailed experimental spectra for Ethyl 3-hydroxy-3-methylbutanoate are not widely

published. The following tables provide expected spectroscopic characteristics based on its

chemical structure and data from closely related analogs, such as ethyl 3-hydroxybutanoate.[5]

[6]7]

Table 2: Predicted *H and *3C NMR Spectral Data (Solvent: CDClIs)
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Chemical Shift . . .
1H NMR Multiplicity Integration Assignment
(3, ppm)
~4.15 Quartet (q) 2H -O-CHz2-CHs
~3.50 Singlet (s) 1H -OH
~2.50 Singlet (s) 2H -CH2-C(OH)-
~1.25 Triplet (t) 3H -O-CH2-CHs
~1.20 Singlet (s) 6H -C(OH)-(CHs)2
Chemical Shift )
13C NMR ® ) Assignment
» Ppm
~173 C=0 (Ester)
69 C-OH
(Quaternary)
~61 -O-CH2-CHs
~45 -CH2-C(OH)-
~29 -C(OH)-(CHs)2
~14 -O-CH2-CHs

Table 3: Predicted Infrared (IR) and Mass Spectrometry (MS) Data
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Spectroscopy Feature Value Assighment

IR Broad Peak 3500-3300 cm™? O-H stretch (alcohol)
Strong, Sharp Peak ~1730 cm™1 C=0 stretch (ester)

Peaks 1250-1000 cm~1 C-O stretch

MS (EI) Molecular lon (M) m/z 146 C7H1403%

Major Fragments m/z 131 [M - CHs]*

m/z 101

[M - OCH2CH3s]*

m/z 59

[C(OH)(CH3)2]*

Synthesis: The Reformatsky Reaction

Ethyl 3-hydroxy-3-methylbutanoate is classically synthesized via the Reformatsky reaction.

[8] This organozinc-based reaction forms a carbon-carbon bond between a ketone (acetone)

and an a-halo ester (ethyl bromoacetate).

Experimental Protocol: Synthesis of Ethyl 3-hydroxy-3-
methylbutanoate

Materials:

Zinc dust, activated (e.g., with Iz or HCI wash)

Ethyl bromoacetate

Acetone, anhydrous

Anhydrous diethyl ether or Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH4Cl) solution

Anhydrous magnesium sulfate (MgSQOa)

lodine crystal (for initiation)
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Procedure:

e Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux
condenser, a dropping funnel, and a nitrogen inlet.

e Zinc Activation: Place activated zinc dust (1.2 equivalents) in the flask. Add a single crystal of
iodine to aid in initiating the reaction.

» Reagent Addition: Add anhydrous solvent (e.g., THF) to the flask. In the dropping funnel,
prepare a solution of ethyl bromoacetate (1.0 equivalent) and anhydrous acetone (1.1
equivalents) in the same anhydrous solvent.

« Initiation: Add a small portion of the ester/ketone solution to the zinc suspension and warm
gently. The initiation is indicated by the disappearance of the iodine color and gentle
refluxing.

o Reaction: Once initiated, add the remainder of the solution from the dropping funnel at a rate
that maintains a gentle reflux. After the addition is complete, continue to stir the reaction
mixture at reflux for an additional 30-60 minutes to ensure complete reaction.

o Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly
adding saturated agueous NH4ClI solution.

o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times
with diethyl ether. Combine the organic layers.

 Purification: Wash the combined organic layers with brine, dry over anhydrous MgSOa, filter,
and concentrate the solvent under reduced pressure. The crude product can be purified by
vacuum distillation to yield pure Ethyl 3-hydroxy-3-methylbutanoate.
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1. Reaction Setup
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Final Product:

Ethyl 3-hydroxy-3-methylbutanoate

Click to download full resolution via product page

Synthesis workflow for Ethyl 3-hydroxy-3-methylbutanoate.
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Applications in Research and Drug Development

B-hydroxy esters are a fundamentally important class of molecules in medicinal chemistry and
drug development. Their bifunctional nature (containing both a hydroxyl and an ester group)
allows for diverse chemical transformations.

» Chiral Building Blocks: The hydroxyl group at the (3-position creates a chiral center (unless
Ri1=R:z as in the title compound). Enantiomerically pure B-hydroxy esters are highly sought-
after starting materials for the asymmetric synthesis of complex drug molecules.[9] They are
key intermediates in the synthesis of pharmaceuticals such as certain statins and
antidepressants. For instance, derivatives of 3-hydroxy esters are precursors to selective
serotonin reuptake inhibitors like fluoxetine.[9]

e Precursors to B-Lactams: The [3-hydroxy ester moiety is a direct precursor to the -lactam
ring, the core structure of widely used antibiotics, including penicillins and cephalosporins.

o Pharmacokinetic Studies: Isotopically labeled versions, such as deuterium-labeled Ethyl 3-
hydroxy-3-methylbutanoate, are used as tracers in drug development to study the
pharmacokinetic and metabolic profiles of drug candidates.

e Prodrug Development: The ester functionality can be used as a promoiety in prodrug design
to improve the bioavailability of a parent drug. In vivo, ubiquitous esterase enzymes can
cleave the ester to release the active pharmaceutical ingredient.
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Logical relationships of Ethyl 3-hydroxy-3-methylbutanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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